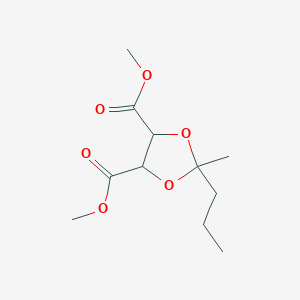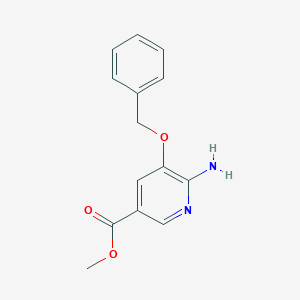
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is an organic compound with the molecular formula C11H9ClO. It is a chlorinated derivative of naphthalenecarbaldehyde and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde typically involves the chlorination of 3,4-dihydro-1-naphthalenecarbaldehyde. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions
Major Products
Oxidation: 2-Chloro-3,4-dihydro-1-naphthalenecarboxylic acid.
Reduction: 2-Chloro-3,4-dihydro-1-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The chlorine atom also makes the compound more reactive towards nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde
- 2-Chloro-1-naphthalenecarbaldehyde
- 3,4-Dihydro-1-naphthalenecarbaldehyde
Uniqueness
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the naphthalene ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and allows for a wide range of chemical transformations .
Eigenschaften
Molekularformel |
C11H9ClO |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
2-chloro-3,4-dihydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-4,7H,5-6H2 |
InChI-Schlüssel |
ZHXJRJCIXRPNTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C2=CC=CC=C21)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)

![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)



![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)


![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)

